Product packaging for CID 74049707(Cat. No.:)

CID 74049707

Cat. No.: B14631101
M. Wt: 433.3 g/mol
InChI Key: VWDDWBYUPAMXNB-UHFFFAOYSA-N
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Description

Historical Context and Discovery Trajectory of a Novel Compound

The journey of a new compound typically begins with a screening process or a targeted design and synthesis effort. High-throughput screening of large chemical libraries against a biological target can identify "hit" compounds with desired activity. chemrxiv.orgvipergen.com Alternatively, a compound may be designed based on the structure of a known ligand or the active site of a target protein. frontiersin.org

Once a promising molecule is identified, its initial discovery is documented, often in laboratory notebooks and internal reports. The first public disclosure usually occurs through a patent application or a peer-reviewed scientific publication. This initial report will typically include the synthetic route, spectroscopic data confirming the structure (such as NMR, mass spectrometry, and IR spectroscopy), and preliminary biological activity data.

Contemporary Significance within Chemical Biology

The significance of a new compound in chemical biology is determined by its potential to act as a tool to probe biological systems or as a lead for drug development. frontiersin.orgunhas.ac.idjst.go.jp A compound with a novel mechanism of action or high selectivity for its target can be invaluable for dissecting complex cellular pathways. chemrxiv.org

The contemporary relevance of a compound is established through a series of increasingly complex studies. These may include cell-based assays to determine its effect on cellular processes, proteomic and metabolomic studies to identify its molecular targets and off-target effects, and eventually, in vivo studies in model organisms.

Data Tables for a Novel Compound

When research findings for a compound like CID 74049707 become available, the data is typically organized into tables for clarity and ease of comparison. Below are examples of tables that would be populated with experimental data.

Table 1: Physicochemical Properties This table would detail the fundamental chemical and physical characteristics of the compound.

PropertyValue
Molecular FormulaData not available
Molecular WeightData not available
IUPAC NameData not available
SMILES StringData not available
LogPData not available
pKaData not available
SolubilityData not available

Table 2: In Vitro Biological Activity This table would summarize the results of initial biological testing.

Assay TypeTargetActivity (e.g., IC50, EC50)
e.g., Enzyme Inhibitione.g., Kinase XData not available
e.g., Receptor Bindinge.g., GPCR YData not available
e.g., Cell Viabilitye.g., Cancer Cell Line ZData not available

Compound "this compound" Cannot Be Found

Efforts to generate a detailed scientific article on the chemical compound designated as "this compound" have been unsuccessful as the provided identifier does not correspond to a recognized substance in major chemical databases.

Extensive searches across scientific literature and chemical compound repositories, including the authoritative PubChem database, have yielded no results for a compound with the specific Compound Identification (CID) number 74049707. This suggests that the provided CID may be inaccurate or does not exist within these public resources.

Without the foundational information of the compound's identity, including its chemical structure and properties, it is not possible to proceed with the requested detailed analysis of its synthetic methodologies, chemical modifications, and other specified topics. Key information necessary to fulfill the request, such as:

Elucidation of Synthetic Pathways: Including retrosynthetic analysis, optimization of synthetic steps, and green chemistry approaches.

Chemo-Enzymatic and Biocatalytic Synthesis: Information on the use of enzymes in the synthesis of the compound or its precursors.

Derivatization Strategies: Including the design and synthesis of analogues and prodrugs.

is entirely dependent on first identifying the core chemical structure.

Attempts to locate the compound using the provided CID have been exhaustive. It is recommended that the user verify the accuracy of the CID number to enable the generation of the requested scientific article. Once the correct compound is identified, a comprehensive and accurate article adhering to the specified outline can be produced.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H30Ge2PSn B14631101 CID 74049707

Properties

Molecular Formula

C9H30Ge2PSn

Molecular Weight

433.3 g/mol

InChI

InChI=1S/2C3H9Ge.3CH3.H3P.Sn/c2*1-4(2)3;;;;;/h2*1-3H3;4*1H3;

InChI Key

VWDDWBYUPAMXNB-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)C.C[Ge](C)C.C[Sn](C)C.P

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Cid 74049707

Derivatization Strategies for Structural Diversification of CID 74049707

Stereoselective Synthesis of 2-(2-((4-chlorobenzyl)oxy)phenyl)pyrrolidine Isomers

The asymmetric synthesis of 2-substituted pyrrolidines can be achieved through various modern organic chemistry methodologies, each offering distinct advantages in terms of stereocontrol, yield, and substrate scope. These methods are critical for accessing the individual stereoisomers of compounds like 2-(2-((4-chlorobenzyl)oxy)phenyl)pyrrolidine.

Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine:

A prominent method for the enantioselective synthesis of 2-arylpyrrolidines involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This approach typically utilizes a chiral ligand to induce asymmetry. A one-pot synthesis can be achieved through the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a subsequent Negishi coupling with an appropriate aryl bromide. organic-chemistry.org For the synthesis of 2-(2-((4-chlorobenzyl)oxy)phenyl)pyrrolidine, the required aryl bromide would be 1-(benzyloxy)-2-bromo-benzene, with the benzyl (B1604629) group further substituted with a chloro group at the 4-position. The choice of palladium catalyst and ligand is critical for achieving high enantioselectivity and yield. organic-chemistry.org

Key Features of Palladium-Catalyzed α-Arylation

Feature Description
Strategy Enantioselective deprotonation followed by Pd-catalyzed Negishi coupling. organic-chemistry.org
Key Reagents N-Boc-pyrrolidine, sparteine (B1682161) (for deprotonation), ZnCl₂, Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., tBu₃P-HBF₄), and the corresponding aryl bromide. organic-chemistry.org
Stereocontrol Achieved through the use of a chiral ligand during the deprotonation step. organic-chemistry.org

| Advantages | High enantioselectivity and good yields for a broad range of aryl halides. organic-chemistry.org |

Biocatalytic Approaches:

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and heterocycles, offering high enantioselectivity under mild reaction conditions.

Transaminase-Triggered Cyclizations: Chiral 2-substituted pyrrolidines can be synthesized from ω-chloroketones using transaminases. This method can produce either enantiomer with high enantiomeric excess by selecting the appropriate transaminase enzyme. nih.gov For the target molecule, a suitable ω-chloro-α'-(2-((4-chlorobenzyl)oxy)phenyl) ketone precursor would be required.

Intramolecular C(sp³)–H Amination: Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the intramolecular amination of organic azides to form chiral pyrrolidines. researchgate.netcaltech.edunih.govacs.orgnih.gov This innovative approach creates the pyrrolidine (B122466) ring with high enantioselectivity. The synthesis would start from a precursor containing an azide (B81097) and the 2-((4-chlorobenzyl)oxy)phenyl group at the appropriate positions.

Summary of Biocatalytic Methods for Pyrrolidine Synthesis

Method Enzyme Class Key Transformation Stereoselectivity
Transaminase-Triggered Cyclization Transaminase ω-chloroketone to chiral pyrrolidine nih.gov High (up to >99.5% ee) nih.gov

Other Stereoselective Methods:

Addition of Grignard Reagents to N-tert-butanesulfinyl Imines: A highly diastereoselective method involves the addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.org This approach is versatile and allows for the preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org

Copper-Catalyzed Intramolecular Hydroamination: A two-step route involving a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination provides access to α-arylpyrrolidines. nih.gov This method is compatible with a wide range of heteroaryl substituents. nih.gov

Conjugation Chemistry of 2-(2-((4-chlorobenzyl)oxy)phenyl)pyrrolidine for Probe Development

The development of molecular probes is essential for studying biological processes. The pyrrolidine scaffold can be conjugated to reporter molecules, such as fluorescent dyes or affinity tags, to create such probes. researchgate.net Click chemistry has become a widely used method for bioconjugation due to its high selectivity, efficiency, and biocompatibility. lumiprobe.comsci-hub.se

Functionalization for Click Chemistry:

To utilize click chemistry, the pyrrolidine analog must first be functionalized with either an azide or a terminal alkyne group. This can be achieved by incorporating this functionality into the synthetic route. For instance, a functional group on the phenyl ring or the benzyl group could be converted to an azide or used as a handle to attach an alkyne-containing linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the pyrrolidine derivative to a probe molecule. lumiprobe.comsci-hub.se This reaction is highly specific and can be performed in aqueous solutions, making it suitable for modifying biomolecules. lumiprobe.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

For applications in living systems where the copper catalyst may be toxic, strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative. researchgate.net In this approach, a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), reacts with an azide without the need for a copper catalyst. researchgate.netresearchgate.net A DBCO-functionalized pyrrolidine analog could be synthesized and then reacted with an azide-containing fluorescent dye to generate a probe for in vivo imaging or cellular studies. researchgate.net

General Strategy for Probe Development via Click Chemistry

Step Description Key Reagents/Techniques
1. Functionalization Introduction of an azide or terminal alkyne onto the pyrrolidine scaffold. Standard organic synthesis techniques.
2. Conjugation (CuAAC) Reaction of the functionalized pyrrolidine with a probe molecule containing the complementary group in the presence of a copper(I) catalyst. Azide- or alkyne-functionalized probe, Copper(I) source (e.g., CuSO₄ with a reducing agent). lumiprobe.comsci-hub.se

| 3. Conjugation (SPAAC) | Reaction of an azide-functionalized pyrrolidine with a strained cyclooctyne-containing probe (or vice-versa). | Strained cyclooctyne (e.g., DBCO), azide-functionalized probe. researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cid 74049707 Analogues

Impact of Functional Group Modifications on Biological Activities of CID 74049707 Derivatives

The biological activity of 4-aza-7,9-dideazaadenosine C-nucleoside derivatives is profoundly influenced by modifications to the functional groups on the ribose sugar and the heterocyclic base. These modifications primarily aim to enhance antiviral potency, selectivity against viral versus host cell polymerases, and metabolic stability.

A significant area of investigation has been the substitution at the 1'-position of the ribose ring. The introduction of a cyano (CN) group at this position has been identified as a key modification for potent antiviral activity. nih.govd-nb.info Specifically, the 1'-CN analogue demonstrates broad-spectrum inhibitory activity against various RNA viruses, including Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). nih.govresearchgate.netbeilstein-journals.org The potency of the 1'-cyano derivative is attributed to the efficient intracellular conversion to its corresponding 5'-triphosphate, which then acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net Other 1'-substitutions, such as allyl and ethynyl (B1212043) groups, have also been synthesized and evaluated, though the 1'-cyano substitution has consistently emerged as a lead modification for broad antiviral activity. d-nb.info

Modifications at the 2'-position of the ribose have also been explored. The introduction of a 2'-C-methyl group has been shown to yield potent inhibitors of HCV NS5B polymerase. researchgate.net However, some 2'-modified nucleosides, such as those with a 2'-deoxy-2'-fluoro substitution, can be recognized by both human DNA and RNA polymerases, raising potential safety concerns. biorxiv.org This highlights the delicate balance required in modifying the ribose moiety to achieve selective viral targeting.

Furthermore, modifications on the pyrrolo[2,1-f] nih.govbiorxiv.orgncmi.cntriazine base (the 4-aza-7,9-dideazaadenine core) have been investigated. For instance, substitutions at the 7-position of the nucleobase, such as the introduction of vinyl or methylstyryl groups, have been shown to confer potent activity against SARS-CoV-2. kuleuven.be

The conversion of the parent nucleoside into a prodrug, for example by creating a phosphoramidate (B1195095) derivative, is another crucial functional group modification. This strategy is designed to enhance cell permeability and facilitate the intracellular generation of the active triphosphate form. researchgate.netresearchgate.netbiorxiv.org For instance, a phosphoramidate prodrug of a 4'-cyano C-ribonucleoside analogue demonstrated a 400-fold improvement in anti-RSV activity in primary human bronchial epithelial cells compared to the parent nucleoside. biorxiv.org

Positional Scanning and Substituent Effects in this compound Scaffolds

Positional scanning of substituents on the 4-aza-7,9-dideazaadenosine scaffold has been crucial in delineating the structure-activity relationship (SAR). The position of a substituent can dramatically alter the compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

Ribose Moiety Substitutions:

1'-Position: As mentioned, the 1'-position is highly sensitive to substitution. The introduction of a small, electron-withdrawing cyano group is particularly favorable for antiviral activity against a range of RNA viruses. d-nb.inforesearchgate.net Structure-activity relationship studies exploring this position found that the 1'-CN substitution was critical for the potent activity of compounds like Remdesivir's parent nucleoside against RSV. researchgate.net While other substitutions like allyl groups are possible, they have not demonstrated the same level of broad-spectrum potency. d-nb.info

2'-Position: Modifications at the 2'-position are critical for differentiating between viral and human polymerases. A 2'-C-methyl group can enhance anti-HCV activity. researchgate.net However, combining a 1'-cyano with a 2'-C-methyl group in a phosphoramidate prodrug (GS-6620) was necessary to achieve submicromolar activity in HCV replicon assays, indicating a synergistic effect between these positions. researchgate.net Conversely, a 2'-deoxy-2'-fluoro modification, while maintaining antiviral activity, can increase the risk of being incorporated by human polymerases. biorxiv.org

4'-Position: The 4'-position has emerged as another key site for modification to improve the therapeutic index. The introduction of a 4'-azido (N3) or 4'-cyano (CN) group can yield potent antiviral activity, comparable to or even exceeding that of 1'-substituted analogues, while significantly reducing cytotoxicity. biorxiv.org For example, an unsubstituted C-ribonucleoside analogue was highly cytotoxic, but the addition of a 4'-azido or 4'-cyano group rendered the compound selective, with potent anti-RSV activity. biorxiv.org The 4'-chloromethyl substitution has also been explored and shown to be effective. biorxiv.org

The following table summarizes the effects of various substituents at different positions on the ribose moiety of the 4-aza-7,9-dideazaadenosine scaffold.

PositionSubstituentEffect on Biological ActivityReference
1' -CNPotent and broad-spectrum antiviral activity (HCV, RSV, EBOV) d-nb.inforesearchgate.netbeilstein-journals.org
-AllylAntiviral activity, but generally less potent than -CN d-nb.info
-EthynylSynthesized for SAR studies researchgate.net
2' -C-MethylPotent anti-HCV activity; potential for toxicity with some scaffolds researchgate.net
-Deoxy-2'-FluoroPotent antiviral activity; potential for incorporation by human polymerases biorxiv.org
4' -CNPotent antiviral activity with reduced cytotoxicity biorxiv.org
-N₃ (Azido)Potent antiviral activity with reduced cytotoxicity biorxiv.org
-CH₂ClPotent antiviral activity biorxiv.org

Nucleobase Substitutions:

7-Position: The 7-position of the pyrrolo[2,1-f] nih.govbiorxiv.orgncmi.cntriazine ring system is amenable to modification. Palladium-catalyzed coupling reactions have been used to introduce various substituents at this site. kuleuven.be For example, 7-vinyl and 7-(4-methylstyryl) analogues exhibited submicromolar activity against SARS-CoV-2, demonstrating that modifications distal to the glycosidic bond can significantly impact antiviral specificity. kuleuven.be

Conformational Analysis and its Influence on this compound Interactions

The three-dimensional conformation of nucleoside analogues is a critical determinant of their ability to bind to and be processed by target enzymes like viral polymerases. For 4-aza-7,9-dideazaadenosine derivatives, the conformation of the ribose sugar (sugar pucker) and the orientation of the nucleobase relative to the sugar (defined by the glycosidic torsion angle) are paramount for biological activity.

The ribose ring in nucleosides is not planar and typically adopts one of two major puckered conformations: North (N-type, C3'-endo) or South (S-type, C2'-endo). This conformational preference can be influenced by substituents on the sugar ring. For instance, the introduction of a 2'-substituent can lock the sugar into a specific pucker, which in turn affects how the nucleoside analogue fits into the active site of a polymerase. The ability of a nucleoside analogue to adopt a conformation that mimics the natural substrate is often essential for it to be recognized and incorporated by the viral polymerase.

While specific conformational analysis studies on this compound itself are not widely published, studies on related nucleoside analogues provide strong inferences. For example, in the development of adenosine (B11128) receptor ligands, the introduction of a 1'-C-methyl group was shown to influence the conformational equilibrium of the ribose ring. acs.org The C-glycosidic bond in this class of compounds provides greater conformational stability compared to N-nucleosides, as it is resistant to enzymatic cleavage by phosphorylases. mdpi.com This stability ensures that the conformational preferences dictated by the substituents are maintained, allowing for more predictable interactions with the target enzyme.

The interaction with the target polymerase is a dynamic process. The initial binding, incorporation into the growing RNA chain, and subsequent chain termination or disruption of polymerase function are all dependent on the precise conformational and steric properties of the nucleoside triphosphate. The conformation must allow for correct positioning within the active site to facilitate phosphodiester bond formation, while also possessing features that ultimately halt the replication process.

Spatial and Electronic Requirements for this compound Bioactivity

The bioactivity of this compound analogues is governed by specific spatial and electronic requirements that enable them to function as effective viral polymerase inhibitors. The overarching mechanism requires the compound to serve as a substrate for intracellular kinases to be converted into its active 5'-triphosphate form. This triphosphate metabolite must then be accepted by the viral RdRp as a substrate, incorporated into the nascent viral RNA strand, and subsequently disrupt further polymerase activity.

Ribose Mimicry: The modified ribose sugar must fit within the nucleotide-binding pocket of the polymerase. The size and position of substituents are therefore crucial. Small, sterically non-obtrusive groups are often favored. For example, the 1'-cyano and 4'-cyano groups are relatively small and can be accommodated within the active site. researchgate.netbiorxiv.org

Base Pairing: The 4-aza-7,9-dideazaadenine base must be able to form the correct hydrogen bonds, mimicking adenosine, with the corresponding base (uracil or thymine) in the template RNA or DNA strand.

Chain Termination/Disruption: After incorporation, the presence of a key substituent can cause steric hindrance that prevents the translocation of the polymerase or the addition of the next nucleotide, leading to chain termination. The 1'-CN group in Remdesivir's active metabolite is thought to cause a steric clash with the polymerase after incorporation, thereby halting RNA synthesis. researchgate.net

Electronic Requirements: The electronic properties of the nucleoside analogue influence its chemical reactivity, stability, and interactions with the target enzyme.

Phosphorylation: The 5'-hydroxyl group must be accessible for phosphorylation by cellular kinases. The electronic nature of substituents on the ribose ring can modulate the reactivity of this hydroxyl group and the efficiency of the first, often rate-limiting, phosphorylation step. biorxiv.org

Glycosidic Bond Stability: The C-glycosidic bond linking the ribose sugar to the nucleobase is chemically more stable than the N-glycosidic bond found in natural nucleosides. mdpi.com This increased stability prevents cleavage by nucleoside phosphorylases, leading to a longer intracellular half-life and greater bioavailability of the active compound. beilstein-journals.org

Mechanistic Investigations of Cid 74049707 at the Molecular and Cellular Level

Interaction Profiling of CID 74049707 with Biological Macromolecules

Protein Target Identification and Validation for this compound

Following extensive searches of chemical and biological databases, including PubChem, no specific chemical entity or associated biological data could be found for the identifier "this compound." This identifier does not correspond to a known compound in the public domain. Consequently, there is no available research on its protein targets. The process of identifying and validating protein targets for a novel compound typically involves a range of experimental and computational techniques. Initially, high-throughput screening methods, such as affinity chromatography-mass spectrometry or yeast two-hybrid screens, might be employed to identify potential protein binders from a complex biological sample.

Once putative targets are identified, validation is a critical next step. This often involves in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the binding affinity and kinetics between the compound and the purified protein. Further validation in a cellular context is necessary to confirm that the interaction occurs within a living system and elicits a functional response. Techniques like cellular thermal shift assays (CETSA) can be used to demonstrate direct target engagement in cells.

Nucleic Acid Binding and Modulation Studies of this compound

As "this compound" does not correspond to a documented chemical compound, there are no studies on its interaction with nucleic acids. Research into a compound's ability to bind and modulate DNA or RNA is crucial for understanding its full mechanistic profile, including potential genotoxicity or novel therapeutic applications targeting nucleic acid structures.

Investigative methods in this area include spectroscopic techniques like UV-Vis and fluorescence spectroscopy, which can indicate binding through changes in the spectral properties of the compound or the nucleic acid upon interaction. Circular dichroism (CD) spectroscopy can reveal conformational changes in the nucleic acid structure induced by the compound. centerwatch.com More direct evidence of binding can be obtained through electrophoretic mobility shift assays (EMSA), where the migration of nucleic acids through a gel is retarded upon binding to a small molecule.

Enzymatic Activation or Inhibition by this compound

There is no information available regarding the enzymatic activation or inhibition by a compound with the identifier "this compound" due to its non-existence in public databases. The study of a compound's effect on enzyme activity is a cornerstone of pharmacological research.

Typically, a broad panel of enzymatic assays is used to screen for inhibitory or activating effects against various enzyme classes, such as kinases, proteases, and phosphatases. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. For any identified "hits," detailed kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). clinicaltrials.gov For example, the discovery of selective inhibitors often involves structure-based design and optimization to achieve high potency and specificity for the target enzyme over other isoforms. qcfacades.com

Cellular Pathway Perturbations Induced by this compound

Signal Transduction Pathway Modulation by this compound

Given the absence of "this compound" in scientific literature, no data exists on the cellular pathways it might modulate. The analysis of how a compound perturbs signal transduction pathways is essential for understanding its cellular effects. nih.govcas.org

Modern approaches to pathway analysis involve global profiling techniques, such as phosphoproteomics, which can quantify changes in the phosphorylation status of thousands of proteins in response to compound treatment. This can provide a snapshot of the signaling pathways that are activated or inhibited. clinicaltrials.gov For instance, a compound might affect key signaling nodes like the Akt signaling pathway or the MAPK signaling pathway, which are central to cell survival, proliferation, and differentiation. nih.gov Follow-up studies would then focus on specific pathway components to validate these findings, often using techniques like Western blotting to measure the phosphorylation of key proteins.

Gene Expression Alterations in Response to this compound Exposure

As no research has been conducted on the non-existent compound "this compound," there is no information on its impact on gene expression. Investigating changes in gene expression is a powerful method to uncover a compound's mechanism of action at the genomic level.

The primary technique for this is transcriptomics, typically using RNA-sequencing (RNA-seq) or DNA microarrays. These methods provide a comprehensive view of the changes in the messenger RNA (mRNA) levels of thousands of genes following exposure to a compound. Subsequent bioinformatic analysis can identify differentially expressed genes and use pathway analysis tools to determine which biological processes and signaling pathways are enriched among these genes. For example, a significant upregulation of genes involved in an inflammatory response could suggest that the compound activates immune-related pathways.

Epigenetic Modifications Elicited by this compound

Based on publicly available scientific literature, there is currently no specific information detailing any epigenetic modifications elicited by this compound. Research to date has primarily focused on its direct effects on cell cycle regulatory proteins.

Subcellular Localization and Trafficking of this compound

While this compound is described as a passively cell-permeable macrocycle, detailed studies on its specific subcellular localization and trafficking pathways within the cell are not yet available in the public domain. circlepharma.com Its therapeutic action is understood to occur within the cell, where it interacts with its molecular targets.

Receptor-Ligand Interactions and Binding Kinetics of this compound

This compound functions as a first-in-class dual inhibitor of Cyclin A and Cyclin B. businesswire.comcirclepharma.combioworld.com Its mechanism of action is centered on the disruption of specific protein-protein interactions. The compound selectively binds to a conserved hydrophobic patch on both Cyclin A and Cyclin B. circlepharma.com This binding event physically obstructs the interaction of these cyclins with their respective substrates that contain an RxL (Arginine-x-Leucine) motif.

Key molecular interactions disrupted by this compound include:

Cyclin A: this compound blocks the binding of the transcription factor E2F1 to the Cyclin A-CDK2 complex. bioworld.com

Cyclin B: The compound prevents the interaction between the kinase Myt1 and the Cyclin B-CDK1 complex. patsnap.combiospace.com

By inhibiting these interactions, this compound paradoxically leads to the hyperactivation of E2F. circlepharma.com This uncontrolled E2F activity, coupled with the disruption of normal cell cycle progression, induces significant DNA damage and triggers a cell cycle arrest at the G2/M transition phase. circlepharma.combioworld.com Ultimately, this cascade of molecular events leads to the activation of the spindle assembly checkpoint (SAC) and subsequent apoptotic cell death in cancer cells exhibiting high levels of E2F activity. businesswire.combioworld.com

The anti-tumor activity of this compound has been demonstrated in various preclinical models. The sensitivity of cancer cell lines to this compound is correlated with the expression levels of E2F1 and separase (ESPL1). patsnap.com Pharmacodynamic studies have shown that treatment with this compound leads to an increase in markers of DNA damage, such as elevated levels of phosphorylated H2AX (γH2AX), and activation of the spindle assembly checkpoint, indicated by increased phosphorylation of BUBR1. patsnap.combioworld.com

The potency of this compound has been quantified in neuroblastoma cell lines, with GI50 (50% growth inhibition) values varying across different lines, as detailed in the table below.

Growth Inhibition (GI50) of this compound in Neuroblastoma Cell Lines

Cell LineGI50 Value (nM)Sensitivity
SH-SY5Y C8.10 (CDKN2A inactivated)6High
SH-SY5Y C7.3 (CDKN2A inactivated)55High
SKNSHData not specifiedHigh
NGPData not specifiedHigh
SJNB6Data not specifiedHigh
HDN33Data not specifiedHigh
SHEP2Data not specifiedHigh
NMBData not specifiedHigh
LAN-1Data not specifiedHigh
KPNYNData not specifiedHigh
SJNB8Data not specifiedHigh
SH-SY5Y WT> 10,000Low
CHLA90Data not specifiedLow
GIMENData not specifiedLow
TR14Data not specifiedLow
SKNASData not specifiedLow

Data derived from MTT assays on a panel of 14 neuroblastoma cell lines. bioworld.com

High sensitivity to this compound was also observed in several patient-derived organoid models of neuroblastoma, including 691T, 691B, NB129, 717T, NB039, and NB139. bioworld.com

In Vitro Biological Activity Studies of Cid 74049707 Non Clinical Models

Anti-Proliferative and Cytotoxic Effects of CID 74049707 in Various Cell Lines

This compound has demonstrated significant anti-proliferative and cytotoxic effects in a range of cancer cell lines. circlepharma.combioworld.combioworld.com This compound was designed to selectively target and bind to the hydrophobic patch of cyclins A and B, thereby blocking the RxL-motif-dependent interactions with their substrates. bioworld.comresearchgate.net Specifically, it disrupts the interaction of E2F1 with the cyclin A-CDK2 complex and Myt1 with the cyclin B-CDK1 complex. bioworld.com This targeted action leads to the inhibition of cell proliferation and induction of cell death in susceptible cancer cells. researchgate.net

The anti-tumor activity of this compound has been observed in preclinical models of various cancers, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer, and neuroblastoma. circlepharma.comcirclepharma.compatsnap.combioworld.com The sensitivity of cancer cells to CID-078 has been linked to specific molecular characteristics, such as high E2F transcription factor activity, elevated expression of E2F1 and separase (ESPL1), and the deletion of the CDKN2A gene. circlepharma.compatsnap.combioworld.combusinesswire.com

In studies on neuroblastoma, CID-078 showed high sensitivity in a number of cell lines. bioworld.com The growth inhibition data from these studies are summarized in the table below.

Cell LineSensitivity to CID-078GI50 Value
SKNSH HighData not specified
NGP HighData not specified
SJNB6 HighData not specified
HDN33 HighData not specified
SHEP2 HighData not specified
NMB HighData not specified
LAN-1 HighData not specified
KPNYN HighData not specified
SJNB8 HighData not specified
CHLA90 LowData not specified
SY5Y WT Low> 10 µM
GIMEN LowData not specified
TR14 LowData not specified
SKNAS LowData not specified
SH-SY5Y C7.3 (CDKN2A inactivated) High55 nM
SH-SY5Y C8.10 (CDKN2A inactivated) High6 nM

Table 1: In Vitro Anti-Proliferative Activity of CID-078 in Neuroblastoma Cell Lines. bioworld.com

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis. bioworld.comresearchgate.net Mechanistic studies have revealed that treatment with this compound leads to significant DNA damage. bioworld.combioworld.combusinesswire.com This is evidenced by the increased levels of phosphorylated H2AX (γH2AX), a known marker for DNA double-strand breaks. bioworld.com

Furthermore, the apoptotic response to CID-078 is linked to its impact on the mitotic machinery. Research indicates that the compound's inhibition of cyclin A/B paradoxically leads to the activation of the spindle assembly checkpoint (SAC), a critical cell cycle surveillance mechanism. bioworld.combusinesswire.combiorxiv.org This activation ultimately culminates in apoptotic cell death. bioworld.comresearchgate.netbiorxiv.org Biomarker analysis in preclinical models has also included the assessment of cleaved caspase 3, a key executioner caspase in the apoptotic pathway, to confirm the induction of apoptosis. researchgate.net There is no available information on whether this compound induces necrosis.

A primary mechanism through which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest. researchgate.net In vitro studies in various cancer cell lines, including SCLC and neuroblastoma, have consistently shown that CID-078 causes a robust arrest at the G2/M phase of the cell cycle. bioworld.combioworld.comresearchgate.netbusinesswire.comcirclepharma.com

This G2/M arrest is a direct consequence of the compound's mechanism of action. By inhibiting the cyclin B1-Cdk1 complex, CID-078 leads to an increase in the inhibitory phosphorylation of separase (ESPL1) at the S1126 residue. bioworld.comresearchgate.net Separase is a crucial protein for the separation of sister chromatids during anaphase. Its inhibition prevents mitotic progression. Additionally, the activation of the spindle assembly checkpoint (SAC) by CID-078, as indicated by the elevated phosphorylation of the SAC component BUBR1, contributes to the mitotic arrest. bioworld.com

Based on a comprehensive review of publicly accessible scientific literature, there are currently no studies that have investigated or reported on the effects of this compound on autophagic processes, either induction or inhibition, in any cell lines.

Compound this compound: A Review of In Vitro Biological Activity

Initial investigations to generate a comprehensive article on the in vitro biological activities of the chemical compound designated as "this compound" have revealed that this specific identifier does not correspond to a publicly available entry in major chemical databases, including PubChem. Therefore, a detailed report as outlined cannot be constructed.

Scientific literature and chemical repositories are foundational to the study of chemical compounds, providing essential information on their structure, properties, and biological effects. The designated identifier, "this compound," appears to be a non-standard or unassigned reference, precluding the retrieval of any associated research data.

For a thorough scientific review of a compound's in vitro properties, including its immunomodulatory, neurobiological, anti-inflammatory, metabolic, and antioxidant effects, access to published studies is paramount. Such studies typically involve a range of non-clinical models and cellular assays to elucidate the compound's mechanisms of action at a molecular and cellular level.

Without a valid chemical identifier and the corresponding body of research, it is not possible to provide scientifically accurate information on the following requested topics:

Cell Cycle Arrest Mediated by this compound

Antioxidant Properties of this compound in Cellular Assays

Furthermore, the creation of data tables and the listing of compound names as requested are contingent upon the availability of verifiable data from credible sources.

Researchers and other interested parties are encouraged to verify the chemical identifier and provide a valid reference for the compound of interest to enable a comprehensive and accurate scientific summary.

Advanced Analytical Methodologies for Cid 74049707 Research

Chromatographic Techniques for Separation and Purification of N-[3-[(7-chloroquinolin-4-yl)amino]propyl]-N-methylcyclobutanecarboxamide and its Synthetic Intermediates

The synthesis and purification of complex molecules such as quinoline (B57606) derivatives necessitate robust chromatographic methods to isolate the final product from starting materials, by-products, and synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) of N-[3-[(7-chloroquinolin-4-yl)amino]propyl]-N-methylcyclobutanecarboxamide

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of quinoline derivatives due to their strong ultraviolet (UV) absorbance. sciforum.net Reversed-phase HPLC is particularly well-suited for this class of compounds. The selection of the stationary phase is critical; while standard octadecyl (C18) columns are widely used, specialized phases such as naphthylpropyl-bonded silica (B1680970) have demonstrated superior selectivity for separating structurally similar quinoline alkaloids. tandfonline.comresearchgate.nettandfonline.com The mobile phase typically consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) mixed with water, often containing an acidic modifier (e.g., formic or acetic acid) to ensure the sharp peak shape of basic amine compounds by preventing tailing. tandfonline.com

Table 1: Illustrative HPLC Method Parameters for Analysis

ParameterValueRationale
Column Naphthylpropyl (5 µm, 4.6 x 150 mm)Provides high selectivity for quinoline ring systems. tandfonline.com
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard reversed-phase conditions; formic acid improves peak shape for amines.
Gradient 10% B to 90% B over 15 minutesAllows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides reproducible retention times. sciforum.net
Detection UV Absorbance at 254 nm & 343 nmThe quinoline moiety exhibits strong absorbance at these wavelengths.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-[3-[(7-chloroquinolin-4-yl)amino]propyl]-N-methylcyclobutanecarboxamide (if applicable)

Direct analysis of the title compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its high molecular weight and low volatility. However, GC-MS is an invaluable tool for monitoring the progress of a synthesis by analyzing more volatile starting materials and intermediates. nih.govmadison-proceedings.com For instance, key precursors in the synthesis of the quinoline core or the amine side chain can be readily analyzed. researchgate.net The technique offers excellent separation and definitive identification through mass spectral libraries. madison-proceedings.com

Table 2: Applicability of GC-MS for Synthetic Intermediates

IntermediateStructureVolatilityGC-MS Applicability
4,7-dichloroquinoline C₉H₅Cl₂NHighExcellent. Allows for monitoring the key quinoline starting material.
N1-methylpropane-1,3-diamine C₄H₁₂N₂HighSuitable for direct analysis to check the purity of the amine precursor.
Cyclobutanecarbonyl chloride C₅H₇ClOHighReadily analyzed to confirm the integrity of the acylating agent.

Supercritical Fluid Chromatography (SFC) for Enantiomers

While the representative compound itself is not chiral, many pharmacologically active molecules and their synthetic intermediates are. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, often outperforming HPLC in terms of speed and reduced organic solvent consumption. shimadzu.comnih.gov The method primarily uses supercritical CO₂ as the main mobile phase, modified with a small amount of an organic solvent like methanol or ethanol. shimadzu.comchromatographyonline.com

Separation is achieved using chiral stationary phases (CSPs), with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being the most common and effective for a wide range of compounds. chromatographyonline.com Basic additives are often included in the mobile phase to improve the peak shape of basic analytes. chromatographyonline.com This technique would be essential if a chiral center were present in the molecule or in a key synthetic precursor.

Table 3: Hypothetical SFC Method for a Chiral Intermediate

ParameterValueRationale
Column Immobilized Polysaccharide-based CSPOffers broad enantioselectivity and solvent compatibility. chromatographyonline.com
Mobile Phase Supercritical CO₂ / Methanol (80:20 v/v) with 0.1% IsopropylamineCO₂-based mobile phase allows for fast separations; an amine additive improves the peak shape of basic compounds. chromatographyonline.com
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase. nih.gov
Back Pressure 15 MPaMaintains the CO₂ in a supercritical state.
Temperature 40 °CInfluences selectivity and efficiency.
Detection UV-VisCompatible with standard detection methods.

Spectroscopic Characterization Techniques Applied to N-[3-[(7-chloroquinolin-4-yl)amino]propyl]-N-methylcyclobutanecarboxamide

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of a molecule's structure by mapping the chemical environment of its nuclei, primarily ¹H and ¹³C. One-dimensional (1D) spectra give information on the types and numbers of different protons and carbons, while two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between atoms.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom Assignment (Structure Below)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Quinoline Ring Aromatic region, influenced by the chlorine and nitrogen atoms. soton.ac.uk
H-2, C-28.55151.8Deshielded proton adjacent to ring nitrogen.
H-3, C-36.7099.2Shielded proton adjacent to the amino-substituted C-4.
H-5, C-58.00149.5Deshielded proton due to proximity to the fused ring junction.
H-6, C-67.75125.8Standard aromatic proton.
H-8, C-87.90121.5Deshielded proton adjacent to the chloro-substituent.
Side Chain Aliphatic region, shifts determined by proximity to nitrogen and carbonyl groups. libretexts.org
H-a, C-a3.5042.1Protons on carbon adjacent to the quinoline NH group.
H-b, C-b2.0527.0Methylene protons in the middle of the propyl chain.
H-c, C-c3.6049.5Protons on carbon adjacent to the amide nitrogen.
H-d, C-d3.1034.2N-methyl protons, singlet. chemicalbook.com
Cyclobutane Ring
H-e, C-e3.2038.5Methine proton adjacent to the carbonyl group.
H-f, C-f2.20-2.4025.1Methylene protons.
H-g, C-g1.90-2.1018.0Methylene proton.

Note: The image is a placeholder for a visual representation of the molecule with atoms labeled a-g corresponding to the table.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). uni-halle.de This allows for the calculation of a unique molecular formula, serving as a definitive confirmation of the compound's identity. Tandem mass spectrometry (MS/MS) further fragments the molecule, and the resulting pattern provides evidence for its substructures. scholaris.ca

Table 5: HRMS Data for N-[3-[(7-chloroquinolin-4-yl)amino]propyl]-N-methylcyclobutanecarboxamide

ParameterValue
Molecular Formula C₁₈H₂₂ClN₃O
Calculated Monoisotopic Mass 331.14514 Da nih.gov
Observed [M+H]⁺ (Hypothetical) 331.14520 Da
Mass Accuracy < 1 ppm
Major Predicted Fragments m/z 177.03 (7-chloroquinolin-4-amine moiety)m/z 83.05 (cyclobutanecarbonyl cation)m/z 155.10 (Side chain fragment)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of N,N-Diglycidyl-4-glycidyloxyaniline

Spectroscopic techniques are fundamental tools for elucidating the structural features of molecules. Infrared and UV-Visible spectroscopy provide valuable insights into the functional groups and electronic transitions within N,N-diglycidyl-4-glycidyloxyaniline.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting spectrum provides a "molecular fingerprint," with specific peaks corresponding to different functional groups. For N,N-diglycidyl-4-glycidyloxyaniline, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the glycidyl (B131873) groups is evidenced by characteristic peaks for the epoxide ring. These typically appear in the regions of 1250 cm⁻¹ (C-O-C asymmetric stretching), 950-810 cm⁻¹ (C-O-C symmetric stretching), and 860-750 cm⁻¹ (epoxy ring C-H bending). The aromatic aniline (B41778) core gives rise to distinct peaks as well. The C-N stretching vibration of the aromatic amine is typically observed around 1340-1250 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. The ether linkage (Ar-O-CH₂) would show a characteristic C-O stretching band around 1270-1200 cm⁻¹.

A representative table of expected IR absorption bands for N,N-diglycidyl-4-glycidyloxyaniline is provided below:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Aromatic C-HStretching> 3000
Alkyl C-HStretching2960-2850
Aromatic C=CStretching1600-1450
Epoxide C-O-CAsymmetric Stretch~1250
Aromatic C-NStretching1340-1250
Ether Ar-O-CAsymmetric Stretch1270-1200
Epoxide C-O-CSymmetric Stretch950-810
Epoxide Ring C-HBending860-750

This table is based on typical infrared absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. wikipedia.org The technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. msu.edu In N,N-diglycidyl-4-glycidyloxyaniline, the primary chromophore is the substituted benzene ring.

The electronic transitions in the aniline derivative are typically of the π → π* and n → π* types. The benzene ring and the lone pair of electrons on the nitrogen atom contribute to these transitions. The presence of the glyidyloxy and diglycidylamino substituents on the aromatic ring will influence the position and intensity of the absorption maxima (λmax). These substituents can act as auxochromes, modifying the absorption of the chromophore. Typically, an amino group attached to a benzene ring causes a bathochromic shift (shift to longer wavelengths) of the absorption bands. The UV-Vis spectrum would likely show strong absorption in the UV region, with potential maxima around 230-250 nm and a weaker, longer-wavelength band around 280-300 nm. The exact λmax values and molar absorptivity (ε) would need to be determined experimentally in a suitable solvent.

Electronic Transition Expected Wavelength Range (nm)
π → π230-250
n → π280-300

This table provides an estimation of the expected UV-Vis absorption maxima.

Circular Dichroism (CD) Spectroscopy for N,N-Diglycidyl-4-glycidyloxyaniline Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. npl.co.uk For a molecule to be CD-active, it must be chiral.

N,N-diglycidyl-4-glycidyloxyaniline possesses multiple chiral centers. Each of the three glycidyl groups contains a stereocenter at the central carbon atom of the oxirane ring. This results in the possibility of several stereoisomers (enantiomers and diastereomers).

CD spectroscopy can be employed to distinguish between these different stereoisomers. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. Diastereomers, on the other hand, will have distinct CD spectra that are not mirror images. The CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution. While widely used for macromolecules like proteins, it is also a valuable tool for smaller chiral molecules. npl.co.uk The analysis of the CD spectrum of a specific stereoisomer of N,N-diglycidyl-4-glycidyloxyaniline would involve identifying the positive and negative Cotton effects, which correspond to the absorption bands of the chromophores in a chiral environment.

Advanced Imaging Techniques for Tracking and Localizing N,N-Diglycidyl-4-glycidyloxyaniline in Biological Systems

Visualizing the distribution of chemical compounds within biological systems at a cellular and subcellular level is crucial for understanding their mechanisms of action and potential biological activities. Advanced imaging techniques can be adapted to track and localize N,N-diglycidyl-4-glycidyloxyaniline.

To enable imaging, the molecule itself must be fluorescent or be tagged with a fluorescent probe. Given that the intrinsic fluorescence of the aniline moiety might be insufficient or subject to interference in a complex biological environment, a common strategy is to conjugate the molecule with a known fluorophore. The reactive epoxide groups of N,N-diglycidyl-4-glycidyloxyaniline provide convenient handles for such chemical modifications.

Once a fluorescently labeled version of the compound is synthesized, several advanced imaging modalities can be utilized:

Confocal Laser Scanning Microscopy (CLSM): CLSM provides high-resolution optical images with the ability to perform optical sectioning, eliminating out-of-focus light and allowing for the 3D reconstruction of the compound's distribution within cells and tissues.

Two-Photon Microscopy (TPM): TPM uses the simultaneous absorption of two photons to excite the fluorophore. This technique offers deeper tissue penetration, reduced phototoxicity, and higher resolution in scattering samples compared to conventional fluorescence microscopy. cam.ac.uk

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence at each pixel of an image. This can provide information about the local microenvironment of the fluorescently tagged compound, such as pH, ion concentration, or binding to cellular components.

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy or Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, enabling visualization of the compound's localization at the nanoscale, for instance, within specific organelles or protein complexes.

The choice of imaging technique depends on the specific research question, the nature of the biological sample, and the properties of the fluorescently labeled compound. cam.ac.ukradboudumc.nl

Quantitative Bioanalytical Methods for N,N-Diglycidyl-4-glycidyloxyaniline in Research Matrices

Accurate quantification of N,N-diglycidyl-4-glycidyloxyaniline in complex biological matrices is essential for pharmacokinetic and metabolic studies in a research context. researchgate.net Common research matrices include cell lysates, cell culture media, and experimental tissue homogenates. The development and validation of robust bioanalytical methods are critical for obtaining reliable data. nih.gov

The most widely used technique for the quantitative analysis of small molecules in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version, LC-MS/MS .

Method Development for LC-MS/MS Analysis:

Sample Preparation: This is a crucial step to remove interfering substances from the matrix and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This method often provides cleaner extracts than PPT or LLE.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate N,N-diglycidyl-4-glycidyloxyaniline from other components in the extract before it enters the mass spectrometer. A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The analyte is first ionized, typically using Electrospray Ionization (ESI) in positive ion mode due to the presence of the nitrogen atom. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Method Validation:

A developed bioanalytical method must be validated according to established guidelines to ensure its reliability. nih.gov Key validation parameters include:

Validation Parameter Description
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity The range over which the instrument response is directly proportional to the analyte concentration.
Accuracy The closeness of the measured concentration to the true concentration.
Precision The degree of scatter between a series of measurements.
Recovery The efficiency of the extraction process.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical, stereochemical, and biological properties of N,N-diglycidyl-4-glycidyloxyaniline (CID 74049707) in a research setting.

Based on the information available, it is not possible to generate an article on the chemical compound “this compound.” Comprehensive searches have not yielded any results for a chemical compound with this specific identifier. The search results are predominantly related to an Indian television series titled "CID."

This suggests that "this compound" may not be a valid or publicly accessible chemical compound identifier. Without any foundational information about the compound's structure, properties, or biological targets, the development of the requested detailed scientific article is not feasible.

Therefore, no content can be provided for the outlined sections:

Computational and Theoretical Studies of Cid 74049707

Chemoinformatics Analysis and Ligand-Based Drug Design Strategies for CID 74049707

Further investigation into the validity of the compound identifier is recommended to proceed with this request.

Emerging Research Directions and Future Prospects for Cid 74049707

Integration of CID 74049707 into Advanced Materials Science Research

The field of advanced materials science continually seeks novel molecules to create materials with enhanced or entirely new functionalities. unige.ituni-graz.at Should the chemical properties of this compound be elucidated, its integration into this field could be a significant area of research. Potential applications in materials science are broad and could include the development of innovative biosensors, diagnostic probes, and functionalized surfaces.

The creation of advanced materials is a highly interdisciplinary endeavor, combining principles from chemistry, physics, and engineering. unige.it The unique structural and chemical attributes of a novel compound like this compound could be leveraged for specific applications, such as in the creation of materials for energy, photonics, or electronics. unige.it

Collaborative Research on this compound with Other Chemical Entities for Synergistic Effects

In drug discovery and materials science, combining different chemical entities can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Future research could explore the interactions of this compound with other known compounds. Such collaborative studies would be essential to uncover new therapeutic strategies or material properties that are not achievable with a single agent.

Development of Novel Research Tools and Chemical Probes Based on this compound

A chemical compound with unique properties can serve as a foundational structure for the development of specialized research tools. For instance, if this compound interacts with a specific biological target, it could be modified to create a chemical probe. These probes are invaluable for studying biological processes and can be engineered with reporter features, such as fluorescence, to visualize and understand cellular functions. nih.gov The development of such tools from novel compounds is a key aspect of advancing biological and medical research. nih.gov

Challenges and Opportunities in Advancing this compound Research

The advancement of research on any new chemical entity faces a standard set of challenges and opportunities.

Potential Challenges:

Synthesis and Scalability: Developing a cost-effective and efficient synthesis method is often a primary hurdle.

Characterization: Thoroughly understanding the physicochemical properties and biological activity requires extensive and often complex analytical techniques.

Target Identification and Validation: If the compound has biological activity, identifying its precise molecular target is a significant challenge.

Potential Opportunities:

Novel Mechanisms of Action: A new compound could exhibit a previously unknown mechanism of action, opening up new therapeutic possibilities.

Unmet Medical Needs: If found to be effective for a particular condition, it could address unmet medical needs.

Intellectual Property: The discovery and development of a new chemical entity present significant opportunities for intellectual property protection.

Ethical Considerations in Basic Research Involving this compound

All research involving new chemical entities, even at the non-clinical stage, must adhere to strict ethical guidelines. researchgate.net This includes ensuring the responsible conduct of research and transparency in reporting findings. When research progresses to involve biological systems, ethical considerations expand to include the welfare of any organisms used in experiments. For any research that may eventually have clinical applications, it is crucial to establish a strong ethical foundation from the outset, including considerations for future informed consent processes and the minimization of risks. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.